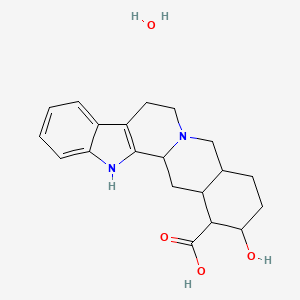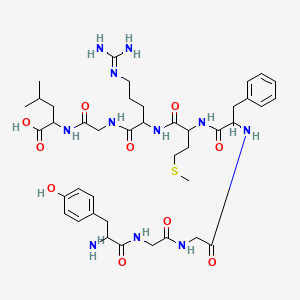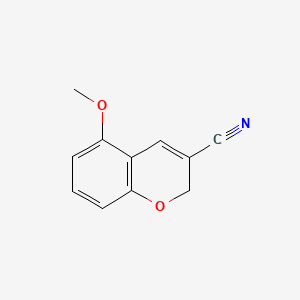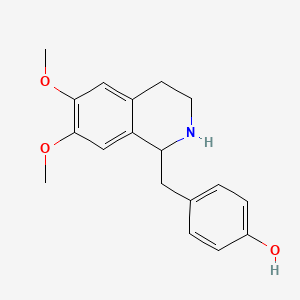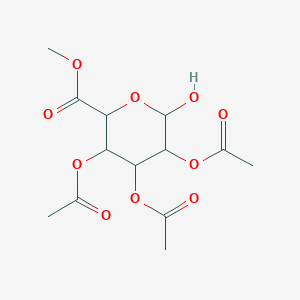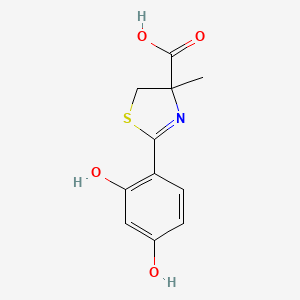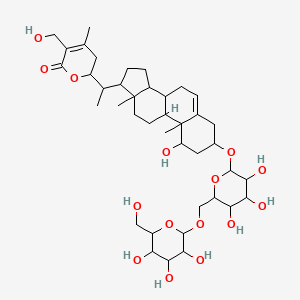
Withanosideiv
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Withanoside IV is a naturally occurring steroidal lactone glycoside found in the roots of the plant Withania somnifera
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of withanoside IV involves several steps, starting from the extraction of withanolides from the roots of Withania somnifera. The process typically includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents like methanol or ethanol.
Industrial Production Methods: Industrial production of withanoside IV focuses on optimizing the extraction and isolation processes to ensure high yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Withanoside IV undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various withanolide derivatives, which exhibit different pharmacological properties .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other withanolide derivatives.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its neuroprotective, anti-inflammatory, and anti-cancer properties.
Industry: Utilized in the development of nutraceuticals and herbal supplements.
Mécanisme D'action
Withanoside IV exerts its effects through multiple molecular targets and pathways:
Neuroprotection: Enhances the phosphorylation of the RET receptor in hippocampal neurons, promoting neuronal growth and survival.
Anti-inflammatory: Modulates the expression of inflammatory cytokines and reduces oxidative stress.
Anti-cancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Withanoside IV is compared with other similar compounds such as withanolide A and withanoside VI:
Withanolide A: Lacks glycoside moiety, primarily promotes presynaptic formation.
Withanoside VI: Similar glycoside structure but differs in specific functional groups, also promotes neuronal growth.
Conclusion
Withanoside IV is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and diverse pharmacological effects make it a valuable subject of ongoing research and development.
Propriétés
Formule moléculaire |
C40H62O15 |
|---|---|
Poids moléculaire |
782.9 g/mol |
Nom IUPAC |
2-[1-[1-hydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C40H62O15/c1-17-11-26(53-36(50)22(17)14-41)18(2)23-7-8-24-21-6-5-19-12-20(13-29(43)40(19,4)25(21)9-10-39(23,24)3)52-38-35(49)33(47)31(45)28(55-38)16-51-37-34(48)32(46)30(44)27(15-42)54-37/h5,18,20-21,23-35,37-38,41-49H,6-16H2,1-4H3 |
Clé InChI |
VUQQGHSDHGOYRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


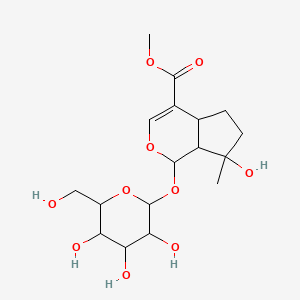
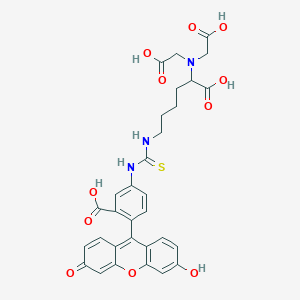
![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)
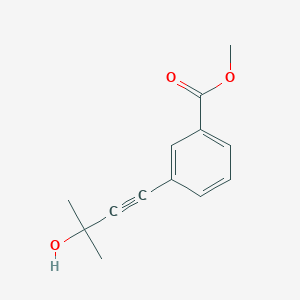
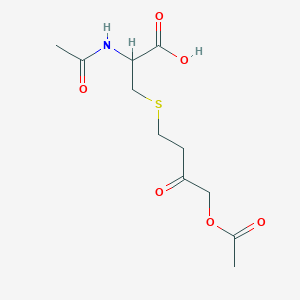
![2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B12323069.png)
